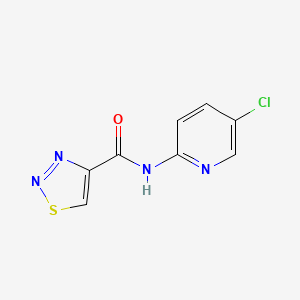

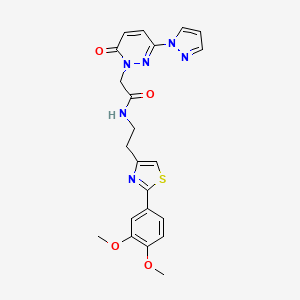

![molecular formula C23H18Cl3NO2 B2636026 (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477888-78-1](/img/structure/B2636026.png)

(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide” is a versatile chemical compound used in diverse scientific research. Its unique structure allows for various applications, ranging from drug development to material synthesis .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that its structure suggests potential reactivity at the propenamide moiety and the aromatic rings. The chlorine atoms might also be points of reactivity .Aplicaciones Científicas De Investigación

Oxidation of Propenoidic Phenols

- Research conducted by Bolzacchini et al. (1996) explored the oxidation of propenoidic phenols, including compounds similar to (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide, using dioxygen in the presence of a cobalt catalyst. The study focused on understanding the effects of different solvents and substituents on the phenyl ring during the oxidation process (Bolzacchini et al., 1996).

Histone Deacetylase Inhibition

- A study by Remiszewski et al. (2003) on N-hydroxy-3-phenyl-2-propenamides, which are structurally related to the queried compound, revealed their potential as inhibitors of human histone deacetylase (HDAC). These compounds were found to be effective enzyme inhibitors and showed potential in cancer therapy (Remiszewski et al., 2003).

Mitosis Inhibition in Plant Cells

- Research by Merlin et al. (1987) investigated the inhibition of mitosis in plant cells by a series of benzamides, which are analogous to the queried compound. These compounds, including N-(1,1-dimethylpropynyl)-3-chlorobenzamide, showed significant inhibitory effects on plant cell mitosis (Merlin et al., 1987).

Transformation of Secondary Amides

- A study by Maguire et al. (1995) examined the stereospecific transformation of α-phenylthio secondary propanamides into (Z)-α-phenylthio-β-chloro propenamides, demonstrating a chemical process that could be relevant to the synthesis or transformation of compounds like (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide (Maguire et al., 1995).

Tyrosinase and Melanin Inhibition

- Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated their inhibitory potential against mushroom tyrosinase and melanin production. This research offers insights into the potential use of similar compounds, including (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide, in skin depigmentation therapies (Raza et al., 2019).

Lipid Oxidation Product Trapping

- A study by Hidalgo et al. (2018) explored the reaction between 4-oxo-2-alkenals and phenolic compounds, a process that can be related to the reactivity of compounds like (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide in trapping lipid oxidation products (Hidalgo et al., 2018).

Herbicidal Activities

- Hu et al. (2015) synthesized 3-phenyl benzo[d][1,2,3]triazin-4(3H)-one derivatives and evaluated their herbicidal activities. The structural similarities to (E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide suggest potential applications in agriculture (Hu et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl3NO2/c24-19-7-1-17(2-8-19)14-27-23(28)12-5-16-3-10-21(11-4-16)29-15-18-6-9-20(25)13-22(18)26/h1-13H,14-15H2,(H,27,28)/b12-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQGWMUGQLMTGH-LFYBBSHMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

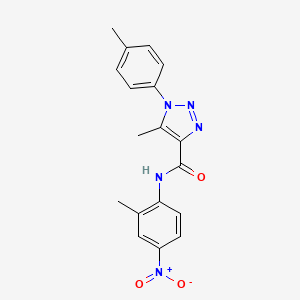

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2635945.png)

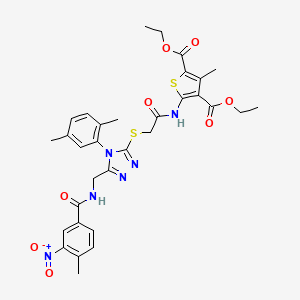

![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2635946.png)

![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)

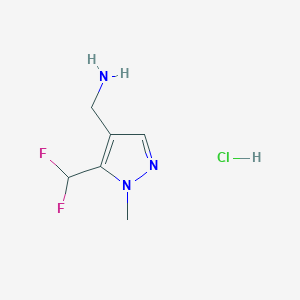

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)

![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)

![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)